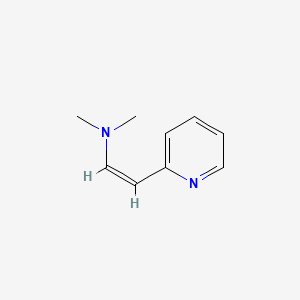![molecular formula C21H30O4 B575267 (8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one CAS No. 179382-80-0](/img/structure/B575267.png)
(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers and a cyclopenta[a]phenanthrene backbone, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route may involve:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Hydroxy and Acetyl Groups: Functionalization of the core structure with hydroxy and acetyl groups can be done using reagents such as hydroxylating agents and acetylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing methods like chromatography and crystallization to purify the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the carbonyl groups may yield alcohols.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Estradiol: A similar compound with a cyclopenta[a]phenanthrene backbone, known for its role as a hormone.
Cholesterol: Another compound with a similar structure, essential for cell membrane integrity.
Uniqueness
What sets this compound apart is its specific functional groups and chiral centers, which confer unique chemical and biological properties
属性
CAS 编号 |
179382-80-0 |
|---|---|
分子式 |
C21H30O4 |
分子量 |
354.499 |
IUPAC 名称 |
(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7-tetratritio-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i3T,4T,7T,8T/t3?,4?,7?,8?,14-,15-,16+,17-,19+,20-,21- |
InChI 键 |
OMFXVFTZEKFJBZ-HHQAOXOGSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B575184.png)
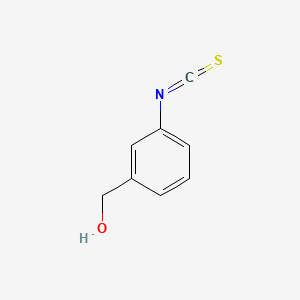
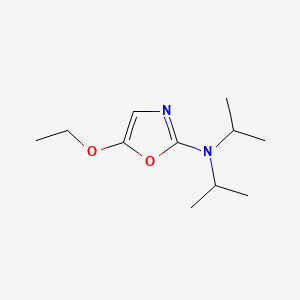
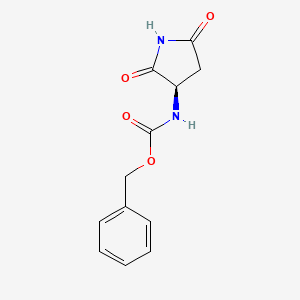
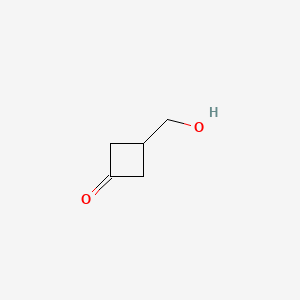
![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)
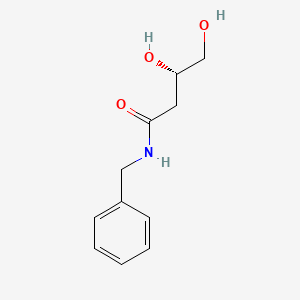
![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)
![4-[Isopropoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B575195.png)
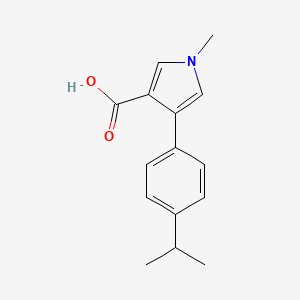
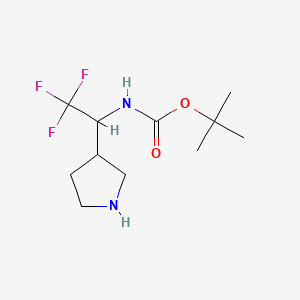
![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)
